molecular formula C9H9FO4S B1423381 Methyl 2-[(fluorosulfonyl)methyl]benzoate CAS No. 1354953-70-0

Methyl 2-[(fluorosulfonyl)methyl]benzoate

Cat. No.: B1423381
CAS No.: 1354953-70-0
M. Wt: 232.23 g/mol
InChI Key: QLOANAOVRLNZBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(fluorosulfonyl)methyl]benzoate: is an organic compound with the molecular formula C9H9FO4S It is a derivative of benzoic acid, where the benzoate group is substituted with a fluorosulfonylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(fluorosulfonyl)methyl]benzoate typically involves the esterification of 2-[(fluorosulfonyl)methyl]benzoic acid with methanol under acidic conditions. The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed to ensure complete esterification, and the product is then purified by recrystallization or distillation .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[(fluorosulfonyl)methyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Various sulfonyl derivatives depending on the nucleophile used.

    Reduction Reactions: Sulfonyl hydride.

    Oxidation Reactions: Carboxylic acid derivatives.

Scientific Research Applications

Methyl 2-[(fluorosulfonyl)methyl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-[(fluorosulfonyl)methyl]benzoate involves the reactivity of the fluorosulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • Methyl 2-(fluorosulfonyl)benzoate
  • Methyl 2-(chlorosulfonyl)benzoate
  • Methyl 2-(bromosulfonyl)benzoate

Comparison: Methyl 2-[(fluorosulfonyl)methyl]benzoate is unique due to the presence of the fluorosulfonyl group, which imparts distinct reactivity and stability compared to its chloro- and bromo- counterparts. The fluorine atom enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. Additionally, the fluorosulfonyl group is more resistant to hydrolysis, providing greater stability under various conditions .

Properties

IUPAC Name

methyl 2-(fluorosulfonylmethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO4S/c1-14-9(11)8-5-3-2-4-7(8)6-15(10,12)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOANAOVRLNZBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1CS(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[(fluorosulfonyl)methyl]benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-[(fluorosulfonyl)methyl]benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-[(fluorosulfonyl)methyl]benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-[(fluorosulfonyl)methyl]benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-[(fluorosulfonyl)methyl]benzoate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl 2-[(fluorosulfonyl)methyl]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.